[1-(2,6-Difluorophenyl)cyclobutyl]methylamine
Overview
Description
“[1-(2,6-Difluorophenyl)cyclobutyl]methylamine” is a chemical compound with the CAS Number: 1215627-14-7 . It has a molecular weight of 197.23 and its molecular formula is C11H13F2N. The IUPAC name for this compound is [1-(2,6-difluorophenyl)cyclobutyl]methanamine .
Molecular Structure Analysis
The InChI code for [1-(2,6-Difluorophenyl)cyclobutyl]methylamine is 1S/C11H13F2N/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Organic Synthesis
1-(2,6-Difluorophenyl)cyclobutanemethanamine: is a valuable building block in organic synthesis. Its unique structure allows for the construction of cyclobutane rings, which are prevalent in natural products and pharmaceuticals due to their stability and unique chemical properties . The compound can be utilized in [2+2] cycloaddition reactions, a cornerstone method for synthesizing cyclobutanes, which are integral in creating complex natural product analogs and drug molecules with enhanced biological activity .
Pharmacology
In pharmacology, 1-(2,6-Difluorophenyl)cyclobutanemethanamine has been explored for its potential as a precursor in the synthesis of Gliptins . Gliptins are a class of drugs used to manage Type 2 diabetes by inhibiting the enzyme DPP-4, which plays a role in glucose metabolism . The compound’s structural motif could be pivotal in developing new Gliptins with improved efficacy and safety profiles.
Medicinal Chemistry
The incorporation of fluorine atoms in medicinal chemistry is significant due to their ability to enhance the pharmacokinetic properties of drug candidates1-(2,6-Difluorophenyl)cyclobutanemethanamine could serve as a fluorinated intermediate, providing access to new fluorine-containing drugs with potential benefits such as increased metabolic stability and membrane permeability .
Biochemistry
In biochemistry, the compound’s derivatives could be used to study enzyme-substrate interactions, particularly in enzymes that recognize cyclobutane-containing substrates. This can lead to a better understanding of enzyme mechanisms and the development of enzyme inhibitors .
Industrial Applications
Industrially, 1-(2,6-Difluorophenyl)cyclobutanemethanamine can be used as a chemical intermediate in the synthesis of materials such as polymers or coatings, where the cyclobutane ring might impart desirable properties like rigidity or resistance to degradation .
Environmental Applications
Although direct applications in environmental science are not well-documented for this specific compound, fluorinated compounds, in general, are significant in environmental chemistry. They are often used in the development of agrochemicals and the study of their environmental fate and transport .
Safety and Hazards
properties
IUPAC Name |
[1-(2,6-difluorophenyl)cyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRUEPBXSVGHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,6-Difluorophenyl)cyclobutyl]methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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